Fmoc-2,5-Dimethy-D-Phenylalanine Fmoc-2,5-Dimethy-D-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3683518
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 415.48

Fmoc-2,5-Dimethy-D-Phenylalanine

CAS No.:

Cat. No.: VC3683518

Molecular Formula:

Molecular Weight: 415.48

* For research use only. Not for human or veterinary use.

Fmoc-2,5-Dimethy-D-Phenylalanine -

Specification

Molecular Weight 415.48

Introduction

Structural Characteristics and Properties

Fmoc-2,5-Dimethyl-D-Phenylalanine belongs to the family of modified phenylalanine derivatives featuring the Fmoc protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions. The compound consists of several key structural components: the Fmoc protecting group attached to the α-amino group, the carboxylic acid function, and the distinctive side chain comprising a phenyl ring with methyl groups at the 2 and 5 positions .

Synthesis Methodologies

The synthesis of Fmoc-2,5-Dimethyl-D-Phenylalanine typically follows established protocols for preparing modified amino acids, adapted to accommodate the specific substitution pattern on the aromatic ring. Several synthetic strategies have been developed and refined over the years, each with distinct advantages and limitations.

Classical Synthesis Approaches

The classical approach to synthesizing Fmoc-2,5-Dimethyl-D-Phenylalanine often begins with the preparation of 2,5-dimethyl-D-phenylalanine, followed by Fmoc protection of the amino group. The synthesis of the core amino acid structure can utilize several established methodologies:

  • Strecker Synthesis Modified for D-Configuration: Starting from 2,5-dimethylbenzaldehyde, this approach involves forming an intermediate imine with ammonia, followed by cyanide addition and subsequent hydrolysis to yield the racemic amino acid. Resolution techniques are then applied to isolate the D-enantiomer .

  • Enzymatic Resolution: This approach begins with racemic 2,5-dimethylphenylalanine, which undergoes enzymatic resolution using specific proteases to selectively hydrolyze the L-enantiomer, leaving the D-enantiomer intact for isolation and subsequent Fmoc protection .

  • Erlenmeyer-Plöchl Azlactone Synthesis: This method involves condensation of 2,5-dimethylbenzaldehyde with N-acetylglycine in the presence of acetic anhydride to form an oxazolone intermediate. Subsequent reductive ring cleavage with phosphorus/hydroiodic acid yields the target amino acid, which can then undergo resolution to obtain the D-enantiomer .

The final step typically involves protecting the α-amino group with the Fmoc moiety using standard procedures, such as reaction with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions .

Modern Synthetic Strategies

Recent advances in amino acid synthesis have provided more efficient routes to prepare Fmoc-2,5-Dimethyl-D-Phenylalanine with enhanced stereoselectivity and yield:

  • Chiral Auxiliary-Based Synthesis: This approach employs chiral auxiliaries such as pseudoephedrine or Schöllkopf's bis-lactim ether to control the stereochemistry during the introduction of the side chain. The reaction of a chiral enolate with 2,5-dimethylbenzyl halides leads to the formation of the D-configured amino acid with high stereoselectivity .

  • Asymmetric Hydrogenation: This method involves the preparation of dehydrophenylalanine derivatives followed by asymmetric hydrogenation using chiral catalysts to directly yield the D-configured amino acid with high enantiomeric excess .

  • Phase-Transfer Catalysis: Using specialized phase-transfer catalysts, this approach enables the asymmetric alkylation of glycine derivatives with 2,5-dimethylbenzyl halides to produce the desired D-phenylalanine derivative with good stereoselectivity .

Following the synthesis of 2,5-dimethyl-D-phenylalanine, Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu under carefully controlled basic conditions to minimize racemization .

Applications in Peptide Chemistry and Drug Development

Fmoc-2,5-Dimethyl-D-Phenylalanine has found significant applications in various areas of peptide chemistry and pharmaceutical research, owing to its unique structural features and the versatility of the Fmoc protecting group.

Solid-Phase Peptide Synthesis

The primary application of Fmoc-2,5-Dimethyl-D-Phenylalanine lies in solid-phase peptide synthesis (SPPS), where it serves as a specialized building block for creating peptides with distinct conformational properties. The Fmoc group provides orthogonal protection that is compatible with standard SPPS protocols, allowing for selective deprotection under mild basic conditions while maintaining the integrity of other protecting groups .

The incorporation of this modified amino acid into peptide sequences can:

  • Induce specific secondary structures or conformational constraints

  • Enhance resistance to enzymatic degradation due to the D-configuration

  • Modify the pharmacokinetic properties of the resulting peptides

  • Influence the self-assembly behavior of peptides in solution

These properties make Fmoc-2,5-Dimethyl-D-Phenylalanine particularly valuable in the design of peptide-based drugs, enzyme inhibitors, and biomaterials .

Self-Assembling Peptide Systems

The incorporation of Fmoc-2,5-Dimethyl-D-Phenylalanine into short peptides can significantly influence their self-assembly behavior in aqueous environments. Research on related Fmoc-dipeptides has demonstrated that the position and number of methyl groups on the phenyl ring markedly affect the morphology of resulting supramolecular structures and their ability to form hydrogels .

The methyl substituents at the 2 and 5 positions alter the electronic distribution and steric profile of the aromatic ring, potentially affecting:

These self-assembling peptide systems have promising applications in tissue engineering, controlled drug delivery, and as scaffolds for cell culture .

Pharmaceutical Applications

The unique properties of Fmoc-2,5-Dimethyl-D-Phenylalanine make it valuable in pharmaceutical research and drug development:

  • Peptide-Based Therapeutics: Incorporation into peptide drugs enhances metabolic stability and can modify binding affinity to target receptors .

  • Enzyme Inhibitors: The modified structure can improve interactions with enzyme active sites, potentially enhancing inhibitory potency and selectivity .

  • Bioconjugation: The Fmoc protecting group allows for selective reactions in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications .

  • Peptidomimetics: The unique side chain can be utilized in the design of peptidomimetics that mimic the structural and functional properties of natural peptides with improved pharmacological profiles .

The D-configuration and methyl substitutions contribute to increased resistance against proteolytic degradation, potentially extending the half-life of peptide therapeutics containing this amino acid .

Analytical Characterization Techniques

The proper characterization of Fmoc-2,5-Dimethyl-D-Phenylalanine and peptides containing this residue requires a combination of analytical techniques to elucidate their structural, conformational, and self-assembly properties.

Spectroscopic Methods

Future Research Directions and Emerging Applications

The field of modified amino acids, including Fmoc-2,5-Dimethyl-D-Phenylalanine, continues to evolve, opening new avenues for research and application development.

Advanced Biomaterials Development

The self-assembly properties of peptides containing Fmoc-2,5-Dimethyl-D-Phenylalanine present opportunities for developing advanced biomaterials with tailored properties:

  • Responsive Hydrogels: The incorporation of this modified amino acid into peptide sequences can potentially yield hydrogels that respond to specific stimuli such as pH, temperature, or the presence of particular biomolecules .

  • Nanofiber Scaffolds: The ability of related Fmoc-dipeptides to form nanofiber networks suggests that Fmoc-2,5-Dimethyl-D-Phenylalanine could contribute to the development of scaffolds with defined morphologies for tissue engineering applications .

  • Drug Delivery Systems: Self-assembling peptides containing this residue could form nanostructures capable of encapsulating and releasing therapeutic agents in a controlled manner .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator